molecular formula C12H14O B1272918 1-Butoxy-4-ethynylbenzene CAS No. 79887-15-3

1-Butoxy-4-ethynylbenzene

Cat. No. B1272918
CAS RN: 79887-15-3
M. Wt: 174.24 g/mol
InChI Key: JMLXBCSKFMMFGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of Sonogashira coupling, which is a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides. This method is mentioned in the preparation of 1,4-diethynyl-2,5-bis-nonyloxy-benzene, which is synthesized from p-dibromobenzene derivatives . Similarly, the synthesis of (1-(tert-butylperoxy)-2-perfluoroalkyl)ethylbenzene involves the use of electrophilic radicals at room temperature, showcasing the potential for mild reaction conditions in the synthesis of complex organic molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of 1,4-bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne was determined using X-ray crystallography, which provided detailed information about bond angles and distances . Similarly, the molecular structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives were confirmed by spectroscopic methods and X-ray crystallography, revealing large bond angles around phosphorus atoms .

Chemical Reactions Analysis

The papers discuss the reactivity of various substituted benzene derivatives. For instance, the difunctionalization of styrenes to produce perfluoroalkyl and tert-butylperoxy substituted ethylbenzenes involves radical species and showcases high chemoselectivity . The reactivity of the bis(dimesitylphosphino)benzene with butyllithium and phenyllithium to produce more crowded benzene derivatives also indicates the potential for further functionalization of benzene rings .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Butoxy-4-ethynylbenzene are not directly discussed, the properties of related compounds can provide some context. For example, the electrochemical measurements carried out on bis(dimesitylphosphino)benzene derivatives can give insights into their redox properties . The solubility and crystallization behavior of these compounds, as well as their stability under various conditions, are important aspects that can be inferred from the synthesis and structural analysis .

Scientific Research Applications

  • Chemical Synthesis and Catalysis

    • Harikumar and Rajendran (2014) described the use of a multi-site phase-transfer catalyst in synthesizing nitro aromatic ethers like 1-butoxy-4-nitrobenzene, which is structurally similar to 1-butoxy-4-ethynylbenzene. This process is enhanced by ultrasound irradiation, showcasing the method's efficiency in organic synthesis (Harikumar & Rajendran, 2014).
    • Matsukawa et al. (2021) demonstrated the use of ethynylbenzene as an effective photosensitizer in the microwave-assisted photooxidation of sulfoxides. This research highlights the utility of ethynyl compounds in facilitating oxidation reactions under specific conditions (Matsukawa et al., 2021).
  • Surface Chemistry and Material Science

    • McDonagh et al. (2007) explored the binding of ethynylbenzene monolayers to gold surfaces. Their study provides insights into how compounds like 1-butoxy-4-ethynylbenzene might interact with metal surfaces, which is crucial for developing new materials and coatings (McDonagh et al., 2007).
    • Eichhorn et al. (2013) investigated the polymerization of diethynylbenzene on copper surfaces, which could provide a framework for understanding how similar compounds like 1-butoxy-4-ethynylbenzene might be utilized in polymer synthesis and surface modification (Eichhorn et al., 2013).
  • Organic Electronics and Photophysics

    • Dar et al. (2019) designed urea-functionalized 4-ethynylbenzenes, leading to the development of push-pull chromophores with tunable electronic and luminescent properties. This research could guide the application of 1-butoxy-4-ethynylbenzene in organic electronics and optoelectronic devices (Dar et al., 2019).
    • Pautzsch and Klemm (2002) synthesized ruthenium-chelating poly(heteroaryleneethynylene)s using diethynylbenzenes, indicating potential applications in photoconducting materials. This opens avenues for exploring 1-butoxy-4-ethynylbenzene in similar contexts (Pautzsch & Klemm, 2002).
  • Organic Chemistry and Reaction Mechanisms

    • Guthier et al. (1995) studied the pyrolysis of ethynylbenzene, providing valuable information on the thermal behavior and reaction mechanisms of similar compounds like 1-butoxy-4-ethynylbenzene. Understanding these mechanisms is essential for various applications in organic chemistry (Guthier et al., 1995).

properties

IUPAC Name

1-butoxy-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLXBCSKFMMFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379396
Record name 1-butoxy-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butoxy-4-ethynylbenzene

CAS RN

79887-15-3
Record name 1-Butoxy-4-ethynylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79887-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-butoxy-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butoxyphenylacetylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Nojo, ID Reingold, JP Bard, DT Chase… - …, 2019 - Wiley Online Library
… As shown in Scheme 1, cross-coupling 10–12 with 1-butoxy-4-ethynylbenzene11 afforded the three regioisomeric dibromides 13–15 with the donor groups now installed in 75–83 % …
OP Pereshivko, VA Peshkov, AA Peshkov… - Organic & …, 2014 - pubs.rsc.org
… Copper bromide (56 mg, 0.39 mmol), toluene (2 mL), hexylamine (228 mg, 2.25 mmol), phenylacetaldehyde (180 mg, 1.5 mmol) and 1-butoxy-4-ethynylbenzene (523 mg, 3 mmol) were …
Number of citations: 36 pubs.rsc.org

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